L-Glutamic acid, ditetradecyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

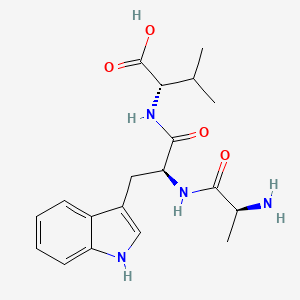

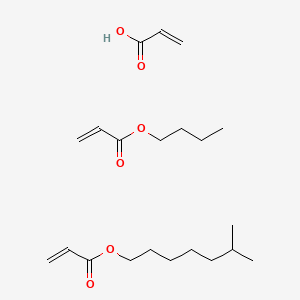

L-Glutamic acid, ditetradecyl ester is a derivative of L-glutamic acid, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the esterification of the carboxyl groups of L-glutamic acid with tetradecyl alcohol, resulting in a molecule with enhanced hydrophobic properties. The modification of L-glutamic acid into its ditetradecyl ester form can significantly alter its chemical and biological behavior, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic acid, ditetradecyl ester typically involves the esterification of L-glutamic acid with tetradecyl alcohol. One common method is the use of chlorotrimethylsilane (TMSCl) as an acid catalyst precursor. The reaction proceeds by mixing L-glutamic acid with tetradecyl alcohol in the presence of TMSCl, followed by stirring at elevated temperatures (around 50°C) to facilitate esterification . The reaction conditions can be optimized to achieve selective esterification, and the resulting product can be purified through azeotropic removal of the alkyl TMS ether by simple evaporation with alcohol .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the esterification process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid, ditetradecyl ester can undergo various chemical reactions, including hydrolysis, oxidation, and substitution. The ester bonds in the compound are susceptible to hydrolysis, which can be catalyzed by either acidic or basic conditions . Acidic hydrolysis typically results in the formation of L-glutamic acid and tetradecyl alcohol, while basic hydrolysis (saponification) produces the corresponding carboxylate salt and alcohol .

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis involves the use of strong acids such as hydrochloric acid (HCl) or sulfuric acid (H2SO4) in the presence of water. Basic hydrolysis requires strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Oxidation: Oxidative reactions may involve reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of suitable catalysts.

Major Products

The major products formed from these reactions include L-glutamic acid, tetradecyl alcohol, and various derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

L-Glutamic acid, ditetradecyl ester has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its hydrophobic nature makes it suitable for incorporation into amphiphilic structures, which can be used in the development of surfactants and emulsifiers.

Biology

In biological research, this compound can be used to study protein-lipid interactions and membrane dynamics. Its ability to integrate into lipid bilayers makes it a valuable tool for investigating the behavior of membrane-bound proteins and receptors.

Medicine

In medicine, this compound has potential applications in drug delivery systems. Its hydrophobic properties can be exploited to enhance the solubility and bioavailability of hydrophobic drugs. Additionally, it can be used to modify the pharmacokinetic properties of therapeutic agents.

Industry

In the industrial sector, this compound is used in the formulation of cosmetics and personal care products. Its ability to act as an emulsifier and stabilizer makes it a valuable ingredient in lotions, creams, and other topical formulations.

Mechanism of Action

The mechanism of action of L-Glutamic acid, ditetradecyl ester is primarily related to its ability to interact with lipid membranes. The esterified form of L-glutamic acid can integrate into lipid bilayers, altering their fluidity and permeability. This interaction can affect the function of membrane-bound proteins and receptors, influencing various cellular processes . Additionally, the compound’s hydrophobic nature allows it to act as a carrier for hydrophobic drugs, facilitating their transport across cell membranes.

Comparison with Similar Compounds

L-Glutamic acid, ditetradecyl ester can be compared with other esterified derivatives of L-glutamic acid, such as L-glutamic acid diethyl ester and L-glutamic acid benzyl ester . While these compounds share similar esterification modifications, their hydrophobic properties and applications can vary significantly.

Similar Compounds

L-Glutamic acid diethyl ester: This compound is used in the synthesis of oligo(γ-ethyl L-glutamate) and other dendritic compounds.

L-Glutamic acid benzyl ester: This esterified analogue is used in site-specific protein modifications and has applications in genetic code expansion and protein engineering.

Uniqueness

The uniqueness of this compound lies in its long hydrophobic alkyl chain, which enhances its ability to interact with lipid membranes and hydrophobic environments. This property makes it particularly useful in applications requiring strong hydrophobic interactions, such as drug delivery and membrane studies.

Properties

CAS No. |

62765-53-1 |

|---|---|

Molecular Formula |

C33H65NO4 |

Molecular Weight |

539.9 g/mol |

IUPAC Name |

ditetradecyl (2S)-2-aminopentanedioate |

InChI |

InChI=1S/C33H65NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-37-32(35)28-27-31(34)33(36)38-30-26-24-22-20-18-16-14-12-10-8-6-4-2/h31H,3-30,34H2,1-2H3/t31-/m0/s1 |

InChI Key |

CRFSSMHIOMPWFK-HKBQPEDESA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCOC(=O)CC[C@@H](C(=O)OCCCCCCCCCCCCCC)N |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)CCC(C(=O)OCCCCCCCCCCCCCC)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

stannane](/img/structure/B14509233.png)

![4-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14509274.png)

![Pyrimido[1,6-a]indole, 1,2,3,4-tetrahydro-2,4,5,7-tetramethyl-](/img/structure/B14509276.png)